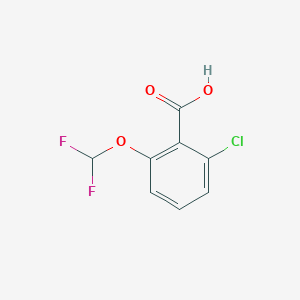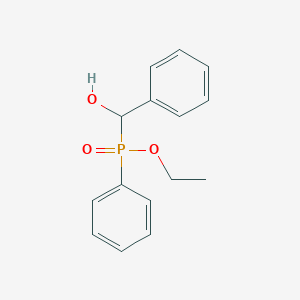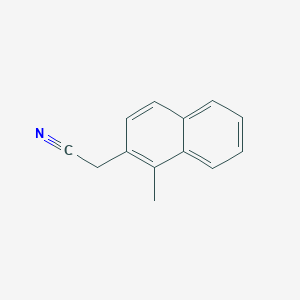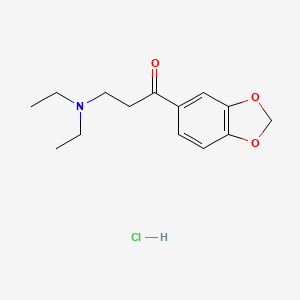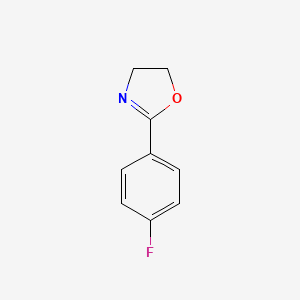
N,N-dimethyl-3-pyridin-4-ylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-3-pyridin-4-ylpropanamide or similar compounds could involve an umpolung approach to the hydroboration of pyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This method allows for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds could involve an umpolung approach to the hydroboration of pyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .Mechanism of Action
The mechanism of action of N,N-dimethyl-3-pyridin-4-ylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been shown to inhibit the activation of NF-κB and MAPK signaling, which are involved in the production of pro-inflammatory cytokines. This compound also activates the PI3K/Akt pathway, which is important for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and immunomodulatory effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-dimethyl-3-pyridin-4-ylpropanamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This compound can be easily synthesized and purified, and its effects can be easily measured using various assays, such as ELISA, Western blotting, and immunohistochemistry. However, one of the limitations of using this compound is its relatively low potency compared to other compounds with similar biological activities. This compound may also have off-target effects that need to be carefully controlled in experiments.
Future Directions
There are several future directions for research on N,N-dimethyl-3-pyridin-4-ylpropanamide. One area of interest is the development of more potent analogs of this compound that can be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound, such as its interactions with specific proteins and signaling pathways. Additionally, more studies are needed to explore the potential applications of this compound in other fields, such as cardiovascular disease and metabolic disorders.
Scientific Research Applications
N,N-dimethyl-3-pyridin-4-ylpropanamide has been widely used in scientific research due to its potential applications in various fields, such as neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
properties
IUPAC Name |
N,N-dimethyl-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)4-3-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFJLBISUFNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381334 | |
| Record name | N,N-dimethyl-3-pyridin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99169-50-3 | |
| Record name | N,N-dimethyl-3-pyridin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B1661809.png)
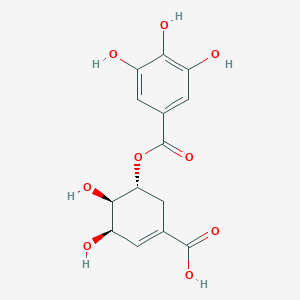
![1-[(1S,5R,7R)-10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylpropan-1-one](/img/structure/B1661813.png)
![2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1661814.png)
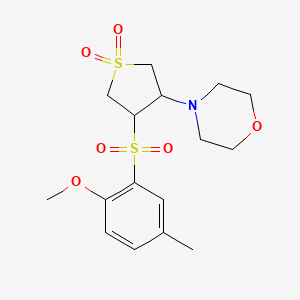
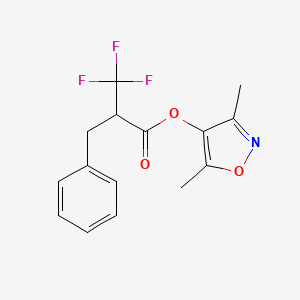
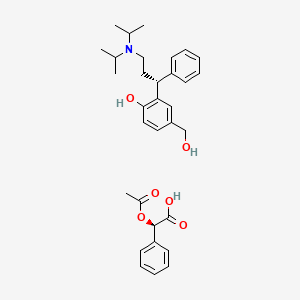
![Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1661820.png)
![O-(2-Aminoethyl)-O inverted exclamation marka-[2-(biotinylamino)ethyl]octaethylene glycol](/img/structure/B1661821.png)
